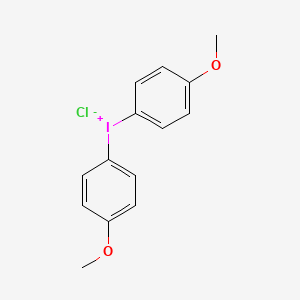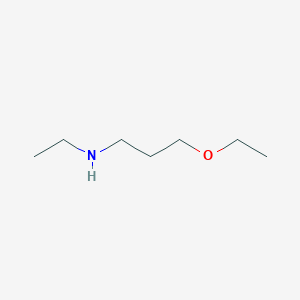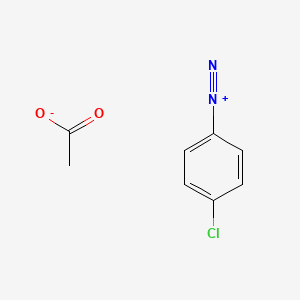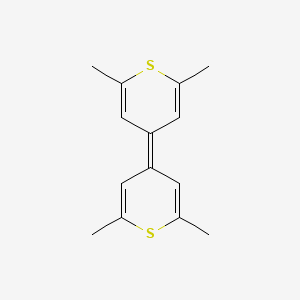![molecular formula C15H10Br6O2 B14670629 1,1'-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene) CAS No. 51553-06-1](/img/structure/B14670629.png)
1,1'-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene) is a brominated organic compound with the molecular formula C14H8Br6O2 . This compound is known for its flame-retardant properties, making it valuable in various industrial applications. The structure consists of two 2,4,6-tribromobenzene units connected by a propane-1,3-diylbis(oxy) linker.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene) typically involves the reaction of 2,4,6-tribromophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene) undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide or amine groups.
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of debrominated products.
Aplicaciones Científicas De Investigación
1,1’-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene) has several scientific research applications:
Chemistry: Used as a flame retardant in polymers and resins.
Biology: Studied for its potential effects on biological systems due to its brominated structure.
Medicine: Investigated for its potential use in drug delivery systems.
Mecanismo De Acción
The flame-retardant properties of 1,1’-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene) are primarily due to its ability to release bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals in the flame, thereby inhibiting the propagation of the fire. The compound’s molecular targets include the free radicals generated during combustion, and the pathways involved are radical chain reactions .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-[Ethane-1,2-diylbis(oxy)]bis(2,4,6-tribromobenzene): Similar structure but with an ethane linker instead of propane.
1,1’-[Propane-2,2-diylbis(oxy)]bis(2,4,6-tribromobenzene): Similar structure but with a different substitution pattern on the propane linker.
Uniqueness
1,1’-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene) is unique due to its specific linker and substitution pattern, which provide distinct flame-retardant properties and reactivity compared to other similar compounds .
Propiedades
Número CAS |
51553-06-1 |
|---|---|
Fórmula molecular |
C15H10Br6O2 |
Peso molecular |
701.7 g/mol |
Nombre IUPAC |
1,3,5-tribromo-2-[3-(2,4,6-tribromophenoxy)propoxy]benzene |
InChI |
InChI=1S/C15H10Br6O2/c16-8-4-10(18)14(11(19)5-8)22-2-1-3-23-15-12(20)6-9(17)7-13(15)21/h4-7H,1-3H2 |
Clave InChI |
GIVLEWNRVHHZGU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Br)OCCCOC2=C(C=C(C=C2Br)Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[Ethenyl(methyl)silanediyl]di(azepan-2-one)](/img/structure/B14670552.png)
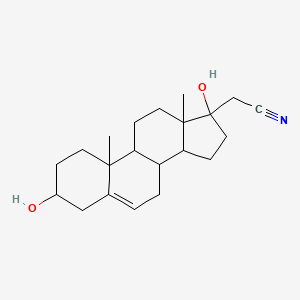
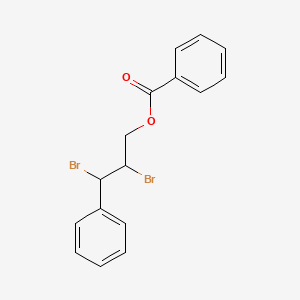
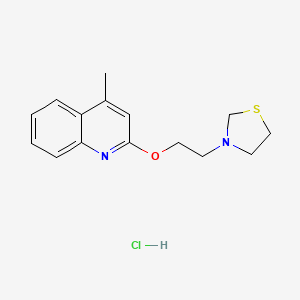
![Dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate](/img/structure/B14670577.png)
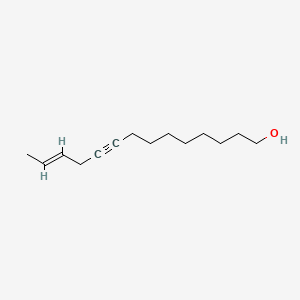


![1-[3,4-Dichlorophenyl]-3-[4-[2-ethyl(2-hydroxy-2-methylpropyl)amino]-6-ethyl-2-pyrimidinyl]guanidine](/img/structure/B14670589.png)
